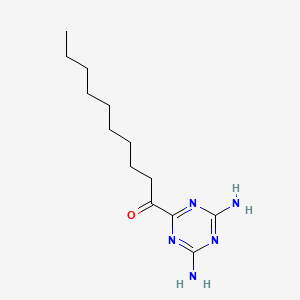
1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one is an organic compound characterized by the presence of a triazine ring substituted with amino groups and a decanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one typically involves multi-step reactions. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino groups in the triazine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-energy materials and as a component in solid propellants.
Mécanisme D'action
The mechanism of action of 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one involves its interaction with specific molecular targets and pathways. The amino groups in the triazine ring can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s effects are mediated through these interactions, which can modulate biological processes such as enzyme activity and cellular signaling .
Comparaison Avec Des Composés Similaires
1-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine: This compound shares a similar triazine ring structure but differs in the substituents attached to the ring.
2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: Another triazine derivative with different functional groups and applications.
Uniqueness: 1-(4,6-Diamino-1,3,5-triazin-2-yl)decan-1-one is unique due to its specific combination of a triazine ring with a decanone chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C13H23N5O |
|---|---|
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
1-(4,6-diamino-1,3,5-triazin-2-yl)decan-1-one |
InChI |
InChI=1S/C13H23N5O/c1-2-3-4-5-6-7-8-9-10(19)11-16-12(14)18-13(15)17-11/h2-9H2,1H3,(H4,14,15,16,17,18) |
Clé InChI |
DAIHABXMPQUPMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)C1=NC(=NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


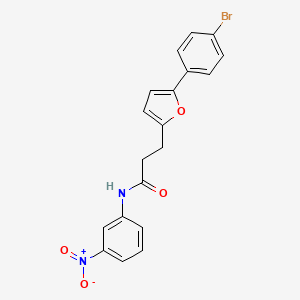


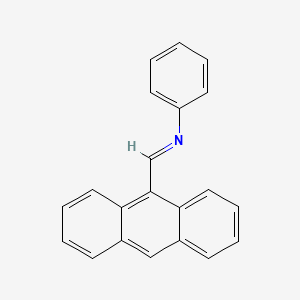
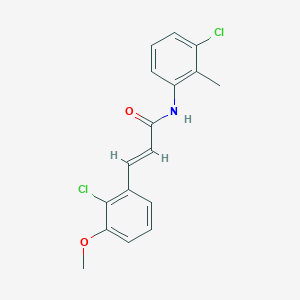
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)

![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)

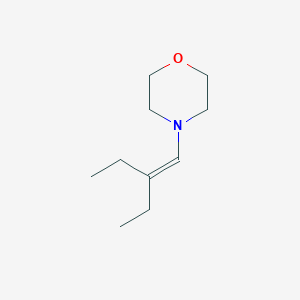

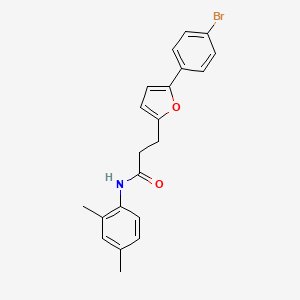
![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
